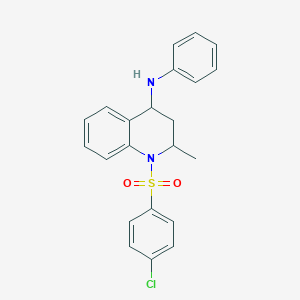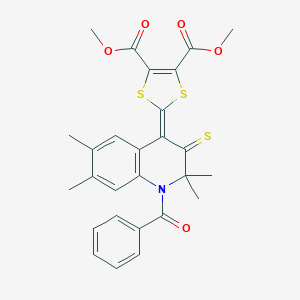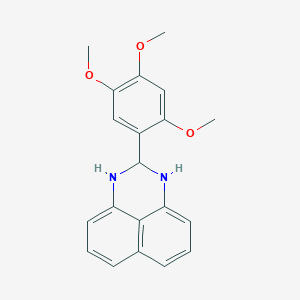![molecular formula C20H16ClN5O4S2 B415937 4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B415937.png)
4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a sulfonamide and a member of benzenes.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These derivatives, closely related to the queried compound, demonstrated significant potential for use in photodynamic therapy, especially for treating cancer. They exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Karakuş et al. (2018) synthesized derivatives of benzenesulfonamide, including compounds structurally similar to the requested compound. These derivatives displayed marked anticancer activity, particularly against human colorectal carcinoma and cervix carcinoma cell lines. Their pharmacokinetic properties were also examined through ADMET studies, highlighting their potential as selective anticancer compounds (Karakuş et al., 2018).
Antitumor Properties
Sławiński and Brzozowski (2006) synthesized novel benzenesulfonamide derivatives, including compounds with structural similarities to the queried chemical. They assessed these compounds' in vitro antitumor activities, revealing significant effectiveness against non-small cell lung cancer and melanoma cell lines. This indicates the potential application of such compounds in targeted cancer therapy (Sławiński & Brzozowski, 2006).
Anticonvulsant Activity
Singh, Sarthy, and Lohani (2012) studied the anticonvulsant activity of a series of 1,3,4-thiadiazol derivatives. These derivatives, which include structural elements similar to the queried compound, showed promising anticonvulsant activities when evaluated using the maximal electroshock method. This suggests their potential utility in developing new anticonvulsant drugs (Singh, Sarthy, & Lohani, 2012).
Antimicrobial Properties
Deohate and Berad (2009) synthesized and characterized compounds including 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. These compounds were assessed for antimicrobial activity against various gram-positive and gram-negative microorganisms. The presence of a thiadiazole moiety, as in the queried compound, could contribute to antimicrobial properties (Deohate & Berad, 2009).
Propiedades
Nombre del producto |
4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C20H16ClN5O4S2 |
Peso molecular |
490g/mol |
Nombre IUPAC |
4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16ClN5O4S2/c1-2-18-24-25-20(31-18)26-32(28,29)15-6-4-14(5-7-15)22-10-12(11-27)19-23-16-9-13(21)3-8-17(16)30-19/h3-11,22H,2H2,1H3,(H,25,26)/b12-10+ |
Clave InChI |
SKJVFUIUEWSROH-ZRDIBKRKSA-N |
SMILES isomérico |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(\C=O)/C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C=O)C3=NC4=C(O3)C=CC(=C4)Cl |
SMILES canónico |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C=O)C3=NC4=C(O3)C=CC(=C4)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![1-[(4-Chlorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinyl methyl ether](/img/structure/B415860.png)
![(2-chlorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B415862.png)
![Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415863.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B415866.png)
![4,4,7,8-tetramethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415868.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)
![3-Methyl-2-octyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415872.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-3-(2-methyl-2-propenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415874.png)

![3-Methyl-1-(4-morpholinyl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B415876.png)
